1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine
Description
1-(2,2-Dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a dimethoxyethyl group and a pyrazolyl group bearing a fluorophenyl moiety
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O2/c1-23-17(24-2)12-21-7-9-22(10-8-21)16-11-15(19-20-16)13-5-3-4-6-14(13)18/h3-6,11,17H,7-10,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDWVCOUYVPWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCN(CC1)C2=NNC(=C2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction or through a Suzuki coupling reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced through an alkylation reaction using 2,2-dimethoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used to study the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the pyrazolyl group can modulate enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethoxyethyl)piperazine: Lacks the pyrazolyl and fluorophenyl groups, resulting in different biological activity.
4-(2-Fluorophenyl)-1H-pyrazole: Lacks the piperazine and dimethoxyethyl groups, affecting its pharmacological properties.
1-(2,2-Dimethoxyethyl)-4-(phenyl)piperazine: Similar structure but without the fluorine atom, leading to different binding affinities and selectivities.
Uniqueness
1-(2,2-Dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity, while the piperazine and pyrazolyl groups provide versatility in interacting with various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
